molecular formula C15H15N3O2 B2877268 (Z)-N'-((3,4-dimethylbenzoyl)oxy)picolinimidamide CAS No. 519036-03-4

(Z)-N'-((3,4-dimethylbenzoyl)oxy)picolinimidamide

Cat. No. B2877268
CAS RN: 519036-03-4
M. Wt: 269.304
InChI Key: XRPSWQNIAPMJPD-UHFFFAOYSA-N
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Description

The compound [(3,4-dimethylbenzoyl)amino]acetic acid is a rare and unique chemical provided by Sigma-Aldrich for early discovery researchers . It has a linear formula of C11H13NO3 .


Synthesis Analysis

While specific synthesis methods for “(Z)-N’-((3,4-dimethylbenzoyl)oxy)picolinimidamide” were not found, a related compound, 2-(3,4-Dimethylbenzoyl)benzoic acid, has been shown to react with activated aromatic rings and amines .


Molecular Structure Analysis

The molecular structure of [(3,4-dimethylbenzoyl)amino]acetic acid is represented by the linear formula C11H13NO3 . The molecular weight is 207.231 .


Chemical Reactions Analysis

The compound 2-(3,4-Dimethylbenzoyl)benzoic acid has been shown to react with activated aromatic rings and amines . It also reacts with the chloride ion to form a reactive species that can react with other nucleophiles such as alkyl halides and amino compounds .


Physical And Chemical Properties Analysis

The compound [(3,4-dimethylbenzoyl)amino]acetic acid has a molecular weight of 207.231 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Supramolecular Gelators

“(Z)-N’-((3,4-dimethylbenzoyl)oxy)picolinimidamide” may serve as a low-molecular-weight gelator (LMWG) in the formation of supramolecular gels. These gels are colloidal soft materials that exhibit both liquid-phase flow properties and solid-phase rheological properties. The compound’s ability to self-assemble into nanofibrillar networks could immobilize large volumes of solvent, making it useful in applications ranging from personal care products to polymer nucleation and clarification .

Polymer Nucleation and Clarification

The compound’s derivatives could potentially act as nucleating agents that facilitate the crystallization process in polymers. This application is crucial for improving the clarity and mechanical properties of polymeric materials, which is essential in the production of various consumer goods .

Dental Composites

In dental medicine, “(Z)-N’-((3,4-dimethylbenzoyl)oxy)picolinimidamide” could be explored for its potential in creating dental composites. Its structural properties might allow for better manipulation of the material’s aesthetics and durability, which are key factors in dental restorations .

Energy Technology

The compound could be investigated for its use in energy technology applications, particularly in the development of organic solar cells or as a component in battery electrolytes. Its chemical structure may offer advantages in terms of stability and efficiency .

Liquid Crystalline Materials

Due to its molecular structure, “(Z)-N’-((3,4-dimethylbenzoyl)oxy)picolinimidamide” might be suitable for the development of liquid crystalline materials. These materials have applications in displays and advanced optics, where control over light polarization and transmission is required .

Environmental Remediation

The compound’s ability to form gels could be utilized in environmental remediation efforts, such as oil spill containment and recovery. Its gelation properties might allow for the efficient encapsulation and removal of pollutants from water bodies .

Safety and Hazards

While specific safety and hazard information for “(Z)-N’-((3,4-dimethylbenzoyl)oxy)picolinimidamide” was not found, it’s important to handle all chemicals with appropriate safety measures. For example, 3,4-Dimethylbenzene-1-carbonyl chloride is known to cause eye burns, skin burns, gastrointestinal tract burns, and chemical burns to the respiratory tract .

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3,4-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10-6-7-12(9-11(10)2)15(19)20-18-14(16)13-5-3-4-8-17-13/h3-9H,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPSWQNIAPMJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203605
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(Z)-N'-((3,4-dimethylbenzoyl)oxy)picolinimidamide

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